molecular formula C18H23NO2S B281030 N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide

N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide

Cat. No. B281030
M. Wt: 317.4 g/mol
InChI Key: FHZZEFQDHFCNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a member of the arylsulfonamide family of compounds and is primarily used as an inhibitor of chloride channels. DIDS has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide is primarily related to its ability to inhibit chloride channels. It has been shown to block the activity of several different types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) and the volume-regulated anion channel (VRAC). N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide has also been shown to inhibit other transporters and exchangers, such as the sodium-calcium exchanger (NCX) and the sodium-potassium-chloride cotransporter (NKCC).
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide has a variety of biochemical and physiological effects, including the inhibition of chloride channels, transporters, and exchangers. It has also been shown to inhibit the activity of the sodium-calcium exchanger and the sodium-potassium-chloride cotransporter. In addition, N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide has been shown to affect calcium signaling in cells and to modulate the activity of various ion channels.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels, transporters, and exchangers. This allows researchers to study the specific effects of these channels and transporters on cell function and physiology. However, one of the limitations of using N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide is its potential toxicity and non-specific effects on other ion channels and transporters.

Future Directions

There are several future directions for research involving N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide. One area of interest is the development of more specific inhibitors of chloride channels and transporters, which could lead to the development of new drugs for the treatment of diseases such as cystic fibrosis. Another area of interest is the study of the effects of N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide on other ion channels and transporters, which could lead to a better understanding of the role of these channels and transporters in cell function and physiology.

Synthesis Methods

N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide can be synthesized using a variety of methods, including the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid, followed by reaction with diethylamine. Other methods involve the reaction of 2,5-dimethylphenylamine with chlorosulfonic acid, followed by reaction with diethylamine hydrochloride. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide has been used in a variety of scientific research applications, including studies of chloride channels, transporters, and exchangers. It has also been used to study the role of anion transporters in red blood cells and the regulation of calcium signaling in cells. N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide has also been used in studies of the effects of various drugs on ion channels and transporters.

properties

Molecular Formula

C18H23NO2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)-2,5-diethylbenzenesulfonamide

InChI

InChI=1S/C18H23NO2S/c1-5-15-9-10-16(6-2)18(12-15)22(20,21)19-17-11-13(3)7-8-14(17)4/h7-12,19H,5-6H2,1-4H3

InChI Key

FHZZEFQDHFCNRE-UHFFFAOYSA-N

SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)C)C

Canonical SMILES

CCC1=CC(=C(C=C1)CC)S(=O)(=O)NC2=C(C=CC(=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.